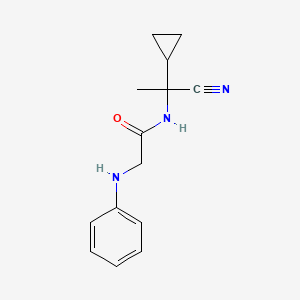![molecular formula C7H14N2O B2836695 (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 1429200-47-4](/img/structure/B2836695.png)
(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol
Übersicht
Beschreibung
(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol is a heterocyclic compound featuring a fused bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with a suitable amine in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or mechanical properties.
Wirkmechanismus
The mechanism of action of (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a single ring structure.
Pyrazine: Another heterocyclic compound with a six-membered ring containing two nitrogen atoms.
Uniqueness
(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(7S,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVMRQREBYGIBY-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@H](C[C@@H]2CN1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2836613.png)
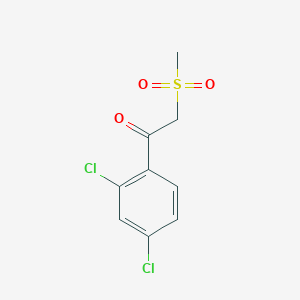
![Methyl 6-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-6-carboxylate](/img/structure/B2836615.png)
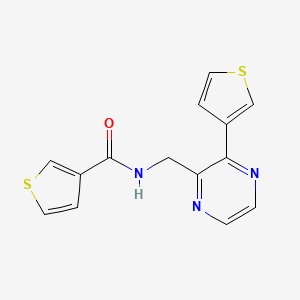
![2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2836617.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2836621.png)
![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2836622.png)
![4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2836623.png)
![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2836624.png)
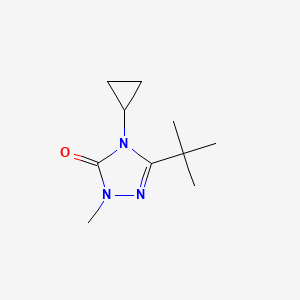
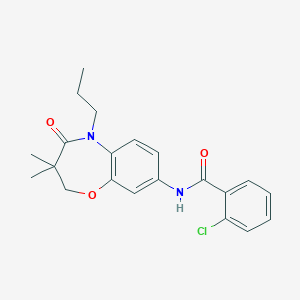
![Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2836629.png)
